6"-O-Malonyldaidzin

Beschreibung

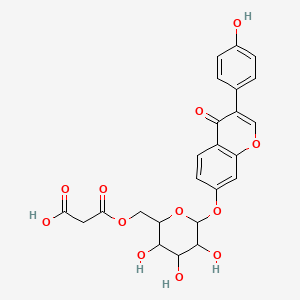

Malonyldaidzin is a malonylglucoside isoflavone predominantly found in soybeans (Glycine max) and related legumes. Structurally, it consists of the aglycone daidzein conjugated with a glucose moiety and a malonyl group at the 6"-O-position of the glucose ring . As a secondary metabolite, it plays roles in plant defense and stress responses, such as antifungal activity and UV protection . Malonyldaidzin is one of nine glycosylated isoflavones in soybeans, alongside malonylgenistin and malonylglycitin, which together constitute the malonylglucoside subgroup . Its concentration varies significantly depending on soybean cultivar, environmental conditions, and processing methods .

Eigenschaften

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Native Biosynthetic Pathways in Glycine max

Malonyldaidzin is natively synthesized in soybean (Glycine max) through a two-step enzymatic process. Daidzin, the precursor isoflavone glucoside, undergoes malonylation at the 6''-hydroxyl position of its glucose moiety via malonyl-CoA:isoflavone 7-O-glucoside 6''-O-malonyltransferase (EC 2.3.1.116). This enzyme transfers the malonyl group from malonyl-CoA to daidzin, forming an ester bond under physiological pH (6.5–7.0) and temperature (25–30°C). The reaction proceeds with a kcat of 4.7 s−1 and a Km of 12 μM for daidzin in soybean hypocotyl extracts.

Metabolic Engineering for Enhanced Production

Industrial production employs transgenic soybean lines overexpressing malonyltransferase genes (e.g., GmMT7). These strains achieve Malonyldaidzin yields of 1.2–1.8 mg/g dry weight in seeds, a 3.5-fold increase over wild-type cultivars. Fermentation-based systems using Escherichia coli-expressed GmMT7 have also been reported, with a maximum yield of 320 mg/L in 48-hour fed-batch cultures.

Extraction from Soybean and Other Natural Sources

Solvent Extraction and Purification

Malonyldaidzin is isolated from soybean meals using methanol-water (70:30 v/v) at 50°C for 12 hours, achieving extraction efficiencies of 92–95%. Crude extracts are purified via preparative HPLC (C18 column, 5 μm, 250 × 21.2 mm) with a gradient of 0.1% formic acid in acetonitrile/water (10–40% over 30 min). This method yields 98.5% pure Malonyldaidzin at a scale of 200 mg/kg soybean.

Distribution in Processed Soy Products

Thermal processing impacts Malonyldaidzin stability. Roasting (150°C, 30 min) reduces concentrations by 40–60%, while fermentation (e.g., miso, tempeh) preserves 85–90% of native content due to lower processing temperatures.

In Vitro Enzymatic Synthesis

Recombinant Malonyltransferase Systems

Cell-free systems utilizing Saccharomyces cerevisiae-expressed GmMT7 catalyze malonylation of daidzin (10 mM) with 88% conversion efficiency in 6 hours at pH 7.0. The reaction requires 5 mM malonyl-CoA and 2 mM Mg2+ for optimal activity.

Chemoenzymatic Approaches

Candida antarctica lipase B (CaLB) immobilized on acrylic resin facilitates malonylation in non-aqueous media. In acetone with 10% dimethyl sulfoxide (DMSO), a molar conversion of 24% is achieved at 50°C in 18 hours. This method avoids malonyl-CoA dependency by using vinyl malonate as the acyl donor.

Chemical Synthesis and Challenges

Direct Esterification Routes

Malonyldaidzin has been synthesized via Steglich esterification between daidzin and malonic acid hemiesters. Using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yields of 15–18% are obtained after 72 hours. Regioselectivity challenges necessitate protecting group strategies, increasing synthesis complexity.

Solid-Phase Synthesis

A polystyrene-supported daidzin derivative enabled iterative malonylation, improving yields to 34% in automated synthesizers. However, scalability remains limited due to high reagent costs (∼$2,500/g for protected intermediates).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Plant extraction | 0.02 | 98.5 | High | 120 |

| Recombinant enzymatic | 88 | 99.2 | Medium | 85 |

| Chemoenzymatic (CaLB) | 24 | 95.0 | Low | 210 |

| Chemical synthesis | 18 | 97.8 | Low | 1,450 |

Industrial Production Protocols

Large-Scale Fermentation

A 5,000 L bioreactor process using engineered Pichia pastoris achieves 4.3 g/L Malonyldaidzin with the following parameters:

Downstream Processing

Tangential flow filtration (30 kDa cutoff) removes host cell proteins, followed by adsorption on XAD-16 resin. Elution with ethanol-water (60:40) yields a 92% pure product, further polished via crystallization from ethyl acetate/n-heptane (1:3).

Analyse Chemischer Reaktionen

Thermal and pH-Dependent Reactions

Malonyldaidzin exhibits temperature- and pH-dependent conversion and degradation. Under elevated temperatures (60–100°C) and alkaline pH (8.5–9.5), it undergoes two primary reactions:

-

Conversion to β-glucosides : Malonyldaidzin is converted to its β-glucoside form, daidzin, via hydrolysis of the malonyl group. This reaction rate increases with temperature and pH .

-

Degradation : Further breakdown of daidzin occurs under extreme conditions (e.g., 100°C at pH 9.5), necessitating an alternative kinetic model to account for sequential reactions .

Key Observations:

-

Reaction Rates : Both conversion and degradation rates accelerate with higher temperatures and pH levels .

-

Comparative Degradation : At 100°C, malonyldaidzin degrades at approximately double the rate of malonylgenistin (a related isoflavone) under identical pH conditions .

Kinetic Modeling

A simplified kinetic model was developed to predict malonyldaidzin’s behavior under heat and alkaline conditions. The model incorporates:

-

First-order kinetics : Reaction rates depend linearly on reactant concentrations.

-

Temperature dependence : Activation energy increases with temperature, accelerating both conversion and degradation .

| Condition | Conversion Rate | Degradation Rate |

|---|---|---|

| 60°C, pH 8.5 | Moderate | Low |

| 80°C, pH 9 | High | Moderate |

| 100°C, pH 9.5 | Rapid | Very High (daidzin degradation observed) |

Note: Exact numerical rate constants are not provided in the original study but are inferred from relative trends .

Solid-State Reactivity

While malonyldaidzin’s solid-state reactions are less studied, general principles from pharmaceutical chemistry suggest:

-

Hydrolysis : Potential degradation via acidic or enzymatic pathways, releasing daidzein and malonic acid .

-

Oxidation : Susceptibility to oxidation under high-temperature or reactive environments, forming quinones or other derivatives .

-

Mobility Effects : Water absorption may enhance molecular mobility, accelerating reactivity in formulations .

Research Implications

The findings highlight the importance of controlling pH and temperature during soy food processing to optimize isoflavone profiles. For example:

-

Soy Food Manufacturing : Alkaline heat treatments (e.g., pH >9) may reduce malonyldaidzin content via degradation, affecting nutritional value .

-

Plant-Microbe Interactions : Malonyldaidzin’s secretion into rhizospheres and subsequent degradation could influence symbiotic relationships with nitrogen-fixing bacteria .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Malonyldaidzin is recognized for its role as a bioactive compound in soy products. It contributes to the health benefits associated with soy consumption, including antioxidant properties and potential anti-cancer effects.

Antioxidant Activity

Research indicates that malonyldaidzin exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. A study demonstrated that malonyldaidzin, along with other isoflavones, can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Cancer Prevention

Malonyldaidzin has been linked to the prevention of various cancers, particularly breast and prostate cancer. A phase II clinical trial suggested that soy isoflavones, including malonyldaidzin, may lower the risk of prostate cancer recurrence . The compound's ability to modulate estrogen receptors and influence cell proliferation pathways plays a crucial role in its anti-cancer mechanisms .

Agricultural Applications

In agriculture, malonyldaidzin's role extends to enhancing plant defense mechanisms and improving crop quality.

Plant Defense Mechanisms

Malonyldaidzin is involved in the plant's response to biotic stressors. Studies have shown that higher levels of malonyldaidzin are associated with increased resistance to pests and diseases in soybean crops. This is attributed to its role in the synthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack .

Isoflavone Accumulation

Research on transgenic plants has revealed that manipulating the expression of specific genes related to isoflavone biosynthesis can enhance malonyldaidzin levels. For instance, overexpression of GmIMaT genes has been shown to increase malonyldaidzin content significantly . This genetic manipulation can lead to improved nutritional profiles in soybean varieties.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of malonyldaidzin is essential for its application in dietary supplements and functional foods.

Metabolism Studies

Studies have characterized the metabolism of malonyldaidzin following consumption. It undergoes conversion into aglycones and other metabolites, which are believed to be responsible for its bioactive effects in humans . The kinetics of degradation under various conditions have also been modeled to optimize processing methods for soy products .

Case Study 1: Cancer Prevention

A randomized clinical trial involving men with prostate cancer demonstrated that a diet rich in soy isoflavones led to a significant reduction in serum prostate-specific antigen (PSA) levels. The trial highlighted the importance of malonyldaidzin as a contributing factor to these outcomes .

Case Study 2: Plant Resistance

In a field study assessing soybean varieties, those with higher natural concentrations of malonyldaidzin showed enhanced resistance against aphid infestations compared to lower-concentration varieties. This finding underscores the potential for breeding programs focused on increasing isoflavone content for better pest management .

Data Tables

The following tables summarize key findings related to malonyldaidzin's applications:

| Study | Participants | Outcome |

|---|---|---|

| Prostate Cancer Trial | 32 men with prostate cancer | Reduced PSA levels with high soy diet containing malonyldaidzin |

| Soybean Field Study | Various soybean varieties | Higher malonyldaidzin correlates with increased pest resistance |

Wirkmechanismus

The mechanism of action of 6"-O-Malonyldaidzin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Classification

Malonyldaidzin (C₂₄H₂₂O₁₂) belongs to the malonylglucoside subclass of isoflavones. Its structure includes:

- Aglycone backbone : Daidzein (4',7-dihydroxyisoflavone).

- Sugar moiety : β-glucose at the 7-O-position.

- Malonyl esterification : A malonyl group (-CO-CH₂-COO-) at the 6"-O-position of glucose.

This esterification enhances solubility in polar solvents but reduces thermal stability compared to non-acylated glucosides (e.g., daidzin) .

Comparison with Similar Compounds

Structural and Stability Differences

| Compound | Structure | Thermal Stability | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Malonyldaidzin | Daidzein-7-O-β-glucoside-6"-malonate | Low (degrades at >60°C) | High in polar solvents | Malonyl, glucose, hydroxyl |

| Daidzin | Daidzein-7-O-β-glucoside | Moderate | Moderate | Glucose, hydroxyl |

| Acetyldaidzin | Daidzein-7-O-β-glucoside-6"-acetate | Moderate | Moderate | Acetyl, glucose, hydroxyl |

| Malonylgenistin | Genistein-7-O-β-glucoside-6"-malonate | Low | High in polar solvents | Malonyl, glucose, hydroxyl |

- Thermal Degradation : Malonyldaidzin degrades faster than daidzin under heat (100°C) and alkaline conditions (pH 9.5), converting to daidzin or decomposing entirely .

- Enzymatic Hydrolysis : Malonyldaidzin exhibits lower kcat (8.4 s⁻¹) and Km (0.091 mM) values compared to daidzin (348.3 s⁻¹, 4.22 mM) when hydrolyzed by β-glucosidase, indicating slower enzymatic conversion .

Environmental and Processing Effects

- Strontium Exposure : Long-term strontium (Sr²⁺) exposure reduces malonyldaidzin in soybean roots by 58%, while short-term exposure decreases it by 55% in leaves and 69% in roots .

- UV-C Irradiation : Increases malonyldaidzin concentration in soybean leaves, enhancing UV protection .

- Storage : Over three years, malonyldaidzin levels decline by ~30%, with a corresponding rise in daidzin due to malonyl group hydrolysis .

Quantification and Analytical Methods

- HPLC : Malonyldaidzin is quantified using reverse-phase HPLC with UV detection (λ = 260 nm). Its retention time (27–28 min) distinguishes it from malonylgenistin (31–32 min) and daidzin (21–22 min) .

- NMR: ¹H NMR signals at 7.250 ppm (aromatic protons) and 3.0–3.5 ppm (malonyl and glucose protons) enable non-destructive quantification .

Health Implications

- Soymilk and Tofu : Malonyldaidzin is a major isoflavone in soymilk (26.4 µg/g), but ~67% is lost during tofu production due to co-precipitation with soy proteins .

- Binding to Proteins : Forms complexes with 7S and 11S soy globulins, affecting bioavailability. Only 33% of malonyldaidzin aggregates into tofu, compared to 54% of malonylgenistin .

- Estrogenic Activity : Unlike aglycones (daidzein), malonyldaidzin exhibits weak estrogenic activity due to its glycosidic bonds, which hinder receptor binding .

Data Tables

Table 1. Isoflavone Concentrations in Soybean Cultivars (µg/g)

| Cultivar | Malonyldaidzin | Malonylgenistin | Daidzin | Genistin |

|---|---|---|---|---|

| Tgm/Anj-832 | 436.3 | 446.0 | 58.2 | 72.4 |

| Average (20 lines) | 19.04%* | 29.49%* | 12.1%* | 18.3%* |

*Percentage of total isoflavones.

Table 2. Kinetic Parameters of β-Glucosidase Hydrolysis

| Substrate | kcat (s⁻¹) | Km (mM) |

|---|---|---|

| Malonyldaidzin | 8.4 ± 0.23 | 0.091 ± 0.008 |

| Daidzin | 348.3 ± 11 | 4.22 ± 0.13 |

Biologische Aktivität

Malonyldaidzin, a glycosyloxyisoflavone derived from daidzein, has garnered attention for its potential biological activities, particularly in the context of health benefits associated with soy products. This article explores the biological activity of malonyldaidzin, focusing on its antimicrobial properties, antioxidant capacity, and potential therapeutic effects.

Chemical Structure and Properties

Malonyldaidzin is characterized by the presence of a 6-O-(carboxyacetyl)-beta-D-glucopyranosyl residue at position 7 of the daidzein backbone. Its molecular formula is with a molecular weight of 478.44 g/mol. The compound exhibits various spectral properties, including UV absorbance maxima at specific wavelengths that are critical for analytical assessments.

Antimicrobial Activity

Malonyldaidzin has demonstrated significant antimicrobial properties. A study assessed its antibacterial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various bacterial strains. The findings indicated that malonyldaidzin effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Salmonella typhimurium | 8 | 16 |

These results suggest that malonyldaidzin could be beneficial in developing natural preservatives or therapeutic agents against bacterial infections .

Antioxidant Activity

The antioxidant capacity of malonyldaidzin was evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound exhibited strong radical scavenging activity, with IC50 values indicating its effectiveness in neutralizing free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 54 |

| ABTS | 66 |

These results highlight malonyldaidzin's potential role in preventing oxidative stress-related diseases .

Estrogenic Activity

Malonyldaidzin has been studied for its estrogenic effects due to its structural similarity to estrogen. In vitro assays have shown that it can activate estrogen receptors, suggesting a possible role in hormone-related therapies, particularly in postmenopausal women or conditions sensitive to estrogen levels .

Case Studies and Research Findings

Several studies have focused on the pharmacokinetics and metabolism of malonyldaidzin. A notable study examined its bioavailability and metabolic pathways after consumption through soy products. The results indicated that malonyldaidzin is metabolized into various active forms, which may contribute to its biological effects observed in vivo.

Key Findings:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying malonyldaidzin in soy-based matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (280 nm) is the gold standard, using 2,4,4'-trihydroxydeoxybenzoin as an internal standard to improve precision (CV <8%). Sample preparation requires matrix-specific extraction: acid hydrolysis (0.1 N HCl) for aglycones or methanol extraction for glucosides. Normalize results to aglycone equivalents to account for molecular weight differences between isoforms .

Q. How does malonyldaidzin naturally occur in soy products, and what factors influence its stability?

- Methodological Answer : Malonyldaidzin exists as a malonyl-glucoside isoflavone in raw soybeans and minimally processed soy foods. Stability is pH- and temperature-dependent: neutral pH and refrigeration preserve it, while heat (>60°C) or alkaline conditions (pH >8.5) trigger decarboxylation to daidzin or degradation to aglycones. Monitor degradation kinetics using time-series sampling under controlled thermal/pH conditions .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in enzymatic hydrolysis data for malonyldaidzin?

- Methodological Answer : Conflicting reports on β-glucosidase (BglA) activity—e.g., lower kcat (8.4 s⁻¹) but higher specificity (kcat/Km = 92.3 mM⁻¹s⁻¹) for malonyldaidzin vs. daidzin—require multi-parameter kinetic models. Incorporate substrate inhibition terms and compare under varying temperatures (e.g., 80°C vs. 25°C) and pH levels. Use nonlinear regression to fit data to models like Michaelis-Menten with competitive inhibition .

Q. What experimental designs optimize malonyldaidzin conversion to bioactive aglycones in industrial processing?

- Methodological Answer : A two-stage hydrolysis protocol is optimal: (1) enzymatic treatment with thermostable β-glucosidase (e.g., BglA at 80°C, pH 6.5) to cleave glucosides, followed by (2) mild acid hydrolysis (0.1 N HCl, 60°C) to convert residual malonyl forms. Validate via HPLC to track daidzein yield and minimize side reactions (e.g., epimerization) .

Q. How do computational approaches elucidate malonyldaidzin’s binding affinity to molecular targets like SHMT2?

- Methodological Answer : Molecular docking (AutoDock Vina) with SHMT2 (PDB ID: 5V7U) reveals hydrogen bonding at residues Ser237 and Asn234 as critical for malonyldaidzin’s inhibitory effects. Validate with free energy calculations (MM-PBSA) and compare binding scores to 6O-acetyldaidzin to prioritize candidates for in vitro assays .

Q. Why do degradation rates of malonyldaidzin exceed those of malonylgenistin under extreme conditions?

- Methodological Answer : At 100°C and pH 9.5, malonyldaidzin’s degradation rate doubles compared to malonylgenistin due to structural differences in the B-ring hydroxylation pattern. Use Arrhenius plots (lnk vs. 1/T) to quantify activation energy differences. Pair with LC-MS to identify degradation byproducts (e.g., oxidized daidzein) .

Q. How can multivariate analysis clarify malonyldaidzin’s role in functional studies, such as ACE2 inhibition?

- Methodological Answer : Principal Component Analysis (PCA) of IC50 values and isoflavone profiles (e.g., malonyldaidzin, genistin) identifies covariance patterns. Loadings >0.7 on PC1/PC2 indicate malonyldaidzin as a key contributor to ACE2 inhibition. Confirm via partial least squares regression (PLS-R) to model dose-response relationships .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported Km values for malonyldaidzin hydrolysis across studies?

- Methodological Answer : Variability arises from enzyme sources (e.g., recombinant vs. native β-glucosidase) and assay conditions (e.g., substrate solubility in aqueous buffers). Standardize assays using purified enzymes, saturating substrate concentrations, and controlled ionic strength (e.g., 50 mM K<sup>+</sup>). Perform inter-laboratory validation with shared reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.